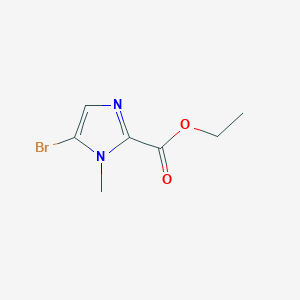

Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-bromo-1-methylimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-9-4-5(8)10(6)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQBXTSPABSYFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(N1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate

Introduction: The Significance of Substituted Imidazoles in Modern Drug Discovery

The imidazole nucleus is a cornerstone of medicinal chemistry, featuring prominently in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate, the subject of this guide, is a highly functionalized imidazole derivative that serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The strategic placement of the bromo, methyl, and ethyl carboxylate substituents offers multiple points for further chemical modification, enabling the exploration of diverse chemical space in the quest for new and improved drugs.

This technical guide provides a comprehensive overview of a recommended synthetic pathway for this compound, grounded in established chemical principles and supported by literature precedents. The chosen methodology emphasizes efficiency, regioselectivity, and practicality for researchers in both academic and industrial settings.

Strategic Approach to the Synthesis: A Tale of Two Pathways

The synthesis of this compound can be approached from two primary retrosynthetic routes, each with its own set of advantages and challenges.

Route A commences with the commercially available 1-methylimidazole, introducing the ethyl carboxylate group at the C2 position, followed by a regioselective bromination at the C5 position.

Route B begins with the synthesis of the parent Ethyl 1H-imidazole-2-carboxylate, followed by bromination at the C5 position, and concludes with the N-methylation of the imidazole ring.

After careful consideration of the available literature and the principles of heterocyclic chemistry, this guide will focus on Route A as the recommended pathway. The rationale for this choice lies in the potentially greater control over regioselectivity during the final bromination step on a pre-functionalized, N-methylated imidazole ring. The C2 position of 1-methylimidazole is the most acidic, facilitating its functionalization, and the subsequent bromination is directed to the electron-rich C5 position.

Mechanistic Insights: Understanding the "Why" Behind the "How"

A deep understanding of the underlying reaction mechanisms is paramount for successful and reproducible synthesis. The key transformations in the recommended synthetic pathway are driven by fundamental principles of organic chemistry.

Step 1: C2-Carboxylation of 1-Methylimidazole

The introduction of the ethyl carboxylate group at the C2 position of 1-methylimidazole is achieved through a deprotonation-carboxylation sequence. The C2 proton of the imidazole ring is the most acidic due to the inductive effect of the two adjacent nitrogen atoms. Treatment with a strong base, such as n-butyllithium (n-BuLi), results in the formation of a C2-lithiated imidazole intermediate. This highly nucleophilic species can then react with an electrophilic carboxylating agent, such as ethyl chloroformate, to yield the desired Ethyl 1-methyl-1H-imidazole-2-carboxylate.

Step 2: Regioselective C5-Bromination

The bromination of the 1-methyl-1H-imidazole-2-carboxylate ring is an electrophilic aromatic substitution reaction. The imidazole ring is an electron-rich heterocycle, and the N-methyl and C2-ester groups influence the regioselectivity of the substitution. The C5 position is the most electron-rich and sterically accessible site for electrophilic attack. N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which can facilitate the reaction and enhance the regioselectivity.[1]

Recommended Synthetic Pathway

The following diagram illustrates the recommended two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for similar transformations and should be adapted and optimized as necessary. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate

This procedure is adapted from methodologies for the C2-functionalization of imidazoles via lithiation.[2]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Methylimidazole | 82.10 | 8.21 g | 0.10 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 0.11 |

| Ethyl chloroformate | 108.52 | 12.0 g | 0.11 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Saturated aqueous NH4Cl | - | 100 mL | - |

| Ethyl acetate | - | 3 x 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-methylimidazole (8.21 g, 0.10 mol) and anhydrous THF (200 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add ethyl chloroformate (12.0 g, 0.11 mol) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford Ethyl 1-methyl-1H-imidazole-2-carboxylate as a clear oil.

Protocol 2: Synthesis of this compound

This protocol is based on the regioselective bromination of electron-rich heterocycles using N-bromosuccinimide.[3]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 1-methyl-1H-imidazole-2-carboxylate | 154.17 | 15.4 g | 0.10 |

| N-Bromosuccinimide (NBS) | 177.98 | 18.7 g | 0.105 |

| N,N-Dimethylformamide (DMF) | - | 150 mL | - |

| Water | - | 300 mL | - |

| Ethyl acetate | - | 3 x 100 mL | - |

| 10% Aqueous Sodium Thiosulfate | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

In a round-bottom flask, dissolve Ethyl 1-methyl-1H-imidazole-2-carboxylate (15.4 g, 0.10 mol) in DMF (150 mL).

-

To this solution, add N-bromosuccinimide (18.7 g, 0.105 mol) portion-wise over 15 minutes, while maintaining the temperature at room temperature with a water bath.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water (300 mL) and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with 10% aqueous sodium thiosulfate solution (100 mL) to quench any unreacted bromine, followed by a wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield this compound as a solid.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Expected Value |

| Molecular Formula | C₇H₉BrN₂O₂ |

| Molecular Weight | 233.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.65 (s, 1H, imidazole C4-H), 4.40 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.95 (s, 3H, N-CH₃), 1.40 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 160.5 (C=O), 138.0 (C2), 129.5 (C4), 115.0 (C5), 62.0 (-OCH₂CH₃), 35.0 (N-CH₃), 14.5 (-OCH₂CH₃) |

| Mass Spectrometry (ESI+) | m/z: 233.0, 235.0 [M+H]⁺ (isotopic pattern for Br) |

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The two-step sequence, commencing with 1-methylimidazole, offers a strategic and regioselective approach to this valuable building block. The provided protocols, grounded in established chemical literature, serve as a solid foundation for researchers to produce this compound in a laboratory setting. Further optimization of reaction conditions, such as temperature, reaction time, and purification methods, may lead to improved yields and purity. The availability of this versatile imidazole derivative will undoubtedly facilitate the discovery and development of new chemical entities with potential therapeutic applications.

References

- 1. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,2-Disubstituted Imidazoles via Cross-Coupling and Substitution Reactions. | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d] [1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

"Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate chemical properties"

An In-depth Technical Guide to Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate: Properties, Synthesis, and Applications

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biomolecules, including the amino acid histidine and a vast array of pharmaceuticals.[1] Its electron-rich nature and ability to participate in various noncovalent interactions make it a privileged scaffold for drug design.[1] this compound is a highly functionalized imidazole derivative that serves as a versatile building block for the synthesis of complex molecular architectures. The strategic placement of a bromine atom, a methyl group, and an ethyl carboxylate moiety provides multiple handles for chemical modification, making it an invaluable intermediate for researchers in drug discovery and materials science. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing field-proven insights for scientific professionals.

Part 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical entity is paramount for its effective utilization in research and development. This section details the key physical, chemical, and spectroscopic characteristics of this compound.

Core Chemical Properties

The essential identifiers and computed physical properties are summarized below, providing a quick reference for laboratory use.[2][3]

| Property | Value | Source |

| IUPAC Name | ethyl 5-bromo-1-methylimidazole-2-carboxylate | PubChem[2] |

| CAS Number | 865798-15-8 | ChemUniverse[3] |

| Molecular Formula | C₇H₉BrN₂O₂ | PubChem[2] |

| Molecular Weight | 233.06 g/mol | PubChem[2] |

| Appearance | Typically a white to off-white solid | General knowledge |

| XLogP3 | 1.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different proton environments.

-

A singlet for the imidazole ring proton (C4-H) around δ 7.5-7.8 ppm.

-

A singlet for the N-methyl protons (N-CH₃) around δ 3.8-4.1 ppm.

-

A quartet for the ethyl ester methylene protons (-OCH₂CH₃) around δ 4.2-4.5 ppm.

-

A triplet for the ethyl ester methyl protons (-OCH₂CH₃) around δ 1.2-1.5 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would complement the proton data.

-

The carbonyl carbon (C=O) of the ester would appear significantly downfield, around δ 160-165 ppm.

-

The imidazole ring carbons would resonate in the aromatic region (δ 115-145 ppm), with the C-Br carbon (C5) being influenced by the halogen.

-

The N-methyl carbon (N-CH₃) would be found around δ 35-40 ppm.

-

The ethyl ester carbons (-OCH₂CH₃) would appear around δ 60-65 ppm and δ 14-16 ppm.

-

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would reveal the molecular ion peak. A characteristic isotopic pattern would be observed for the molecular ion [M]⁺ and [M+2]⁺ peaks in an approximate 1:1 ratio, which is the definitive signature of a molecule containing one bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature:

-

A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ester group.[4]

-

C-H stretching bands in the 2900-3100 cm⁻¹ region.

-

C=N and C=C stretching vibrations from the imidazole ring in the 1400-1600 cm⁻¹ region.

-

Part 2: Synthesis and Mechanistic Insights

The synthesis of functionalized imidazoles can be approached through various strategies, often involving multi-step sequences or convergent one-pot reactions.[7] A logical and efficient pathway to this compound is proposed below.

Proposed Synthetic Workflow

The synthesis begins with the construction of the core imidazole ester, followed by N-methylation and finally, regioselective bromination. This sequence is chosen to control the regiochemistry of the final product.

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1H-imidazole-2-carboxylate This step is adapted from established cycloaddition methodologies for imidazole synthesis.[8] The reaction involves the base-mediated cycloaddition of ethyl isocyanoacetate with a suitable imidoyl chloride. The choice of a non-nucleophilic base like DBU is critical to deprotonate the isocyanoacetate without competing in the addition reaction.

-

To a solution of ethyl isocyanoacetate (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (Argon), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.05 eq) at -78 °C.

-

Stir the mixture for 15 minutes to generate the corresponding anion.

-

Slowly add a solution of the appropriate imidoyl chloride (1.0 eq) in dry THF.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Ethyl 1H-imidazole-2-carboxylate.

Step 2: Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate N-alkylation of the imidazole ring is a standard transformation. A polar aprotic solvent like DMF is used to facilitate the Sₙ2 reaction.

-

Dissolve Ethyl 1H-imidazole-2-carboxylate (1.0 eq) in dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃) (1.5 eq) to the solution.

-

Add methyl iodide (CH₃I) (1.2 eq) dropwise at room temperature.

-

Stir the mixture at room temperature for 12-18 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting crude product is often pure enough for the next step or can be purified by chromatography.

Step 3: Synthesis of this compound Regioselective bromination of the electron-rich imidazole ring is achieved using an electrophilic bromine source like N-Bromosuccinimide (NBS). The C5 position is typically the most activated site for electrophilic substitution in N1-substituted imidazoles.

-

Dissolve Ethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) in acetonitrile.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates full consumption of the starting material.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to afford the final product.

Part 3: Chemical Reactivity and Synthetic Utility

This compound is a trifunctional molecule, with each functional group offering distinct opportunities for synthetic elaboration. Its utility stems from the ability to selectively transform these sites.

Caption: Key reaction pathways for synthetic diversification.

Reactions at the C-Br Bond

The bromine atom at the C5 position is the most versatile handle for building molecular complexity. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups. This is a cornerstone strategy in modern drug discovery for exploring structure-activity relationships (SAR).[8]

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

-

In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a base, typically aqueous sodium carbonate (2 M solution, 2.0 eq), and a solvent system like a 3:1 mixture of dioxane and water.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

-

After cooling, dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the residue by column chromatography to obtain the 5-aryl-substituted imidazole product.

Transformations of the Ester Group

The ethyl carboxylate at the C2 position is another key site for modification.

-

Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) readily converts the ester to the corresponding carboxylic acid. This acid can then be used in amide coupling reactions or other transformations.[8]

-

Amidation: Direct reaction with an amine, often at elevated temperatures or with the use of amide coupling reagents (e.g., HATU, EDC), yields the corresponding amide. This is a common strategy for introducing new pharmacophores.

-

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LAH).

Part 4: Applications in Drug Discovery

The imidazole scaffold is a frequent feature in successful therapeutic agents.[1][9] Derivatives of this compound are key intermediates in the synthesis of compounds targeting a range of diseases.

-

Anticancer Agents: Many imidazole-based compounds exhibit potent anticancer activity.[10] The ability to introduce diverse substituents at the C5 position via cross-coupling allows for the rapid generation of libraries of compounds for screening against cancer cell lines and specific protein targets like kinases or sirtuins.[10]

-

Antiviral Agents: Substituted imidazoles have been investigated as inhibitors of viral enzymes. For instance, 1,5-diaryl imidazoles have been designed as inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75.[8] This building block is an ideal starting point for such scaffolds.

-

Antibacterial and Antifungal Agents: The nitroimidazole class of drugs (e.g., metronidazole) highlights the importance of this heterocycle in fighting infectious diseases.[7][9] While this specific compound is not a nitroimidazole, its core structure is amenable to derivatization to explore new antibacterial and antifungal chemical space.

Part 5: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) is not provided, general guidelines for related halogenated heterocyclic compounds apply.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust or vapor. Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

Hazard Statements (Anticipated): Based on similar structures, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H9BrN2O2 | CID 58861475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemuniverse.com [chemuniverse.com]

- 4. researchgate.net [researchgate.net]

- 5. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR [m.chemicalbook.com]

- 6. 5-BROMO-1-METHYL-1H-IMIDAZOLE(1003-21-0) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. aboundchem.com [aboundchem.com]

Spectroscopic Profile of Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

The structural formula of Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is C₇H₉BrN₂O₂.[1][2] Its molecular weight is 233.06 g/mol .[1][2] The molecule consists of a central imidazole ring, which is substituted at the 1, 2, and 5 positions. A methyl group is attached to the N1 nitrogen, an ethyl carboxylate group at the C2 position, and a bromine atom at the C5 position. This substitution pattern dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Figure 1: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the number, connectivity, and chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound would exhibit four distinct signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | Singlet | 1H | H4 | The lone proton on the imidazole ring is expected to be deshielded due to the aromatic nature of the ring and the electron-withdrawing effects of the adjacent nitrogen and bromine atoms. |

| ~4.3 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group are adjacent to an oxygen atom, causing a downfield shift. They will be split into a quartet by the three neighboring methyl protons. |

| ~3.9 | Singlet | 3H | N-CH₃ | The protons of the N-methyl group are attached to a nitrogen atom within the aromatic ring, leading to a moderately deshielded signal. |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group are in a typical aliphatic environment and will be split into a triplet by the two adjacent methylene protons. |

Table 1: Predicted ¹H NMR data for this compound.

Experimental Causality

The choice of solvent is critical in NMR spectroscopy. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For compounds with limited solubility or to observe exchangeable protons, deuterated dimethyl sulfoxide (DMSO-d₆) may be used. The chemical shifts presented are predictions and may vary slightly based on the solvent and concentration used.

Comparison with the isomeric compound, 4-Bromo-1-Methyl-1H-iMidazole-2-carboxylic acid ethyl ester, would show a different chemical shift for the imidazole proton, as its position relative to the substituents is altered.[3]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectrum

The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound would display seven unique carbon signals:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C=O | The carbonyl carbon of the ester group is highly deshielded. |

| ~140 | C2 | The carbon atom bearing the ester group is expected to be significantly downfield due to its attachment to two nitrogen atoms. |

| ~125 | C4 | The CH carbon of the imidazole ring. |

| ~115 | C5 | The carbon atom attached to the bromine is expected to be shielded compared to an unsubstituted carbon due to the heavy atom effect of bromine. |

| ~62 | -OCH₂CH₃ | The methylene carbon of the ethyl group is attached to an oxygen atom. |

| ~35 | N-CH₃ | The N-methyl carbon. |

| ~14 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl group. |

Table 2: Predicted ¹³C NMR data for this compound.

Experimental Causality

The acquisition of a ¹³C NMR spectrum typically requires a larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in spectral assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular formula.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.

-

M⁺: m/z = 232 (for C₇H₉⁷⁹BrN₂O₂)

-

M+2: m/z = 234 (for C₇H₉⁸¹BrN₂O₂)

Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl group (-CH₂CH₃), or the carboxylate group.

References

An In-Depth Technical Guide to JSH-23: A Selective NF-κB Transcriptional Activity Inhibitor

Abstract: This technical guide provides a comprehensive overview of the small molecule inhibitor JSH-23. It delves into its core mechanism of action as a selective inhibitor of Nuclear Factor-kappa B (NF-κB) transcriptional activity, its physicochemical properties, and its broad applications in biomedical research. Detailed, field-proven protocols for its use in cell-based assays are provided to enable researchers, scientists, and drug development professionals to effectively integrate this tool into their studies of inflammation, cancer, neurobiology, and other NF-κB-mediated processes.

A Note on Chemical Identification

It is important for researchers to note a discrepancy in the Chemical Abstracts Service (CAS) number associated with the compound commonly known as JSH-23. While the topic specified CAS number 865798-15-8, authoritative chemical suppliers and research articles consistently identify JSH-23 with CAS Number 749886-87-1 .[1][2][3][4] The CAS number 865798-15-8 is linked in some databases to a different molecule, "Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate".[5][6][7][8] This guide will proceed with the data and properties associated with JSH-23, correctly identified by CAS No. 749886-87-1.

Introduction: Targeting a Master Regulator of Inflammation

Nuclear Factor-kappa B (NF-κB) represents a family of inducible transcription factors that serve as central regulators of a vast array of biological processes, including innate and adaptive immunity, inflammation, stress responses, cell survival, and proliferation.[9][10][11] The dysregulation of the NF-κB signaling pathway is a hallmark of numerous pathologies, such as chronic inflammatory diseases, autoimmune disorders, and many forms of cancer.[10][12][13] This central role makes NF-κB a compelling therapeutic target.

JSH-23 (4-Methyl-N¹-(3-phenylpropyl)benzene-1,2-diamine) has emerged as a critical research tool for dissecting the contributions of this pathway.[4][14] It functions as a potent and selective inhibitor of NF-κB transcriptional activity.[1][2][3][15][16] This guide will explore the mechanistic underpinnings of JSH-23's activity and provide practical insights into its application.

Physicochemical Properties and Handling

Accurate experimental outcomes begin with the correct handling and storage of research compounds. JSH-23 is a solid organic compound with the following key properties:

| Property | Value | Source |

| CAS Number | 749886-87-1 | [1][2][4] |

| Molecular Formula | C₁₆H₂₀N₂ | [1][4] |

| Molecular Weight | 240.34 g/mol | [1][4][15] |

| Appearance | Solid | [2] |

| Purity | >99% (Typical) | [15] |

| Solubility | ≥24 mg/mL in DMSO | [2] |

| Insoluble in H₂O | [2] | |

| ≥17.1 mg/mL in Ethanol (with sonication) | [2] | |

| Storage | Powder: 3 years at -20°C | [1] |

| Stock Solutions: 1 year at -80°C | [1] |

Expert Insight on Solubility: While JSH-23 is highly soluble in DMSO, it is crucial to prepare fresh dilutions in aqueous cell culture media for each experiment.[2] Long-term storage of diluted aqueous solutions is not recommended. To achieve higher concentrations in stock solutions, gently warming the tube to 37°C or brief sonication can be beneficial.[2]

Mechanism of Action: A Unique Mode of Inhibition

The canonical NF-κB signaling pathway is held in a latent state in the cytoplasm by inhibitor of κB (IκB) proteins.[9][14] Upon stimulation by agents like lipopolysaccharide (LPS) or pro-inflammatory cytokines (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα.[9][10] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer (most commonly the p65/p50 heterodimer).[9][11] The freed NF-κB then translocates to the nucleus, binds to specific DNA sequences, and initiates the transcription of target genes.[13][14]

JSH-23 exerts its inhibitory effect through a distinct mechanism. Unlike many other NF-κB inhibitors that target upstream kinases like IKK or the proteasome, JSH-23 directly prevents the nuclear translocation of the active NF-κB p65 subunit .[1][3][15][16] Crucially, it achieves this without affecting the upstream degradation of IκBα .[1][2][3][15][16] This specific mode of action makes JSH-23 an invaluable tool for isolating the effects of NF-κB nuclear activity from other upstream signaling events. In LPS-stimulated RAW 264.7 macrophages, JSH-23 inhibits NF-κB transcriptional activity with an IC₅₀ value of 7.1 μM.[1][2][3][15]

Figure 1: Mechanism of JSH-23 in the canonical NF-κB signaling pathway.

Research Applications and Experimental Insights

The specific mechanism of JSH-23 lends itself to a wide range of research applications, primarily centered on elucidating the role of NF-κB in various physiological and pathological states.

-

Anti-inflammatory Studies: JSH-23 is widely used to probe inflammatory responses. It effectively decreases the expression of pro-inflammatory mediators such as IL-1, IL-6, TNF-α, and COX-2 in cell models stimulated with LPS.[2][17]

-

Cancer Biology: Researchers use JSH-23 to investigate the role of NF-κB in radioresistance, cell survival, and chemoresistance. For instance, it has been shown to augment the cytotoxicity of cisplatin in ovarian cancer cells.[1][16]

-

Neuroscience: The compound has been employed to study neuroinflammation and its consequences. Studies have demonstrated its neuroprotective effects in vivo and its ability to reverse deficits in experimental diabetic neuropathy by reducing neuroinflammation.[15][16][17] It has also been shown to have antidepressant-like effects in rat models.[14]

-

Apoptosis Research: JSH-23 can inhibit LPS-induced apoptotic chromatin condensation in RAW 264.7 cells, providing a tool to study the link between NF-κB and programmed cell death.[1][2]

Experimental Protocols: A Practical Guide

The following protocols provide a validated starting point for using JSH-23 in a research setting. Optimization may be required depending on the specific cell line and experimental conditions.

Preparation of JSH-23 Stock Solution

Causality: A concentrated, sterile stock solution in an appropriate solvent is essential for accurate and reproducible dosing in cell culture experiments. DMSO is the solvent of choice due to the high solubility of JSH-23.[2]

Methodology:

-

Aseptically weigh the required amount of JSH-23 powder in a sterile microcentrifuge tube.

-

Add sterile, anhydrous DMSO to achieve a desired stock concentration (e.g., 20 mM or 50 mM).

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can assist dissolution.[2]

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -80°C for up to one year.[1]

In Vitro Inhibition of NF-κB Activation in Macrophages

Causality: This protocol validates the inhibitory effect of JSH-23 on NF-κB activity by measuring the nuclear translocation of the p65 subunit following an inflammatory stimulus (LPS). Western blotting is a standard technique for quantifying changes in protein localization and abundance.[18]

Methodology:

-

Cell Seeding: Plate RAW 264.7 macrophages in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

Pre-treatment: The following day, aspirate the old media and replace it with fresh media containing various concentrations of JSH-23 (e.g., 0, 5, 10, 20 μM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%. Incubate for 1-3 hours.

-

Stimulation: Add LPS to a final concentration of 1 μg/mL to all wells except the negative control. Incubate for 30-60 minutes. This timeframe is typically optimal for observing peak p65 nuclear translocation.

-

Cell Lysis & Fractionation:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial nuclear/cytoplasmic extraction kit, following the manufacturer's instructions. This step is critical for accurately assessing protein translocation.

-

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear lysates using a BCA or Bradford assay.[18]

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 μg) from the nuclear extracts onto an SDS-PAGE gel.[18]

-

Include a molecular weight marker.

-

Perform electrophoresis to separate proteins by size.[18][19]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

-

Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST).[18]

-

Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Quantify the band intensity for p65 in the nuclear fraction. A significant decrease in the p65 signal in JSH-23-treated samples compared to the LPS-only control indicates successful inhibition of nuclear translocation. Use a nuclear loading control (e.g., Lamin B1 or Histone H3) to ensure equal protein loading.

Figure 2: Workflow for assessing NF-κB p65 nuclear translocation via Western Blot.

Safety and Handling Precautions

As with any research chemical, appropriate safety measures must be taken when handling JSH-23.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[20] Handle in a well-ventilated area or a chemical fume hood.

-

Disposal: Dispose of unused material and contaminated waste in accordance with institutional and local regulations.[20]

-

Hazard Identification: According to available Safety Data Sheets (SDS), JSH-23 is not classified as a hazardous substance or mixture under standard regulations.[21] However, it should be handled with the care required for all laboratory chemicals.

Conclusion

JSH-23 (CAS 749886-87-1) is a well-characterized and selective inhibitor of NF-κB transcriptional activity. Its unique mechanism of blocking the nuclear translocation of p65 without affecting IκBα degradation provides researchers with a precise tool to investigate the downstream consequences of NF-κB activation. By understanding its properties and employing validated protocols, scientists can effectively leverage JSH-23 to advance our knowledge of the myriad biological processes governed by this critical transcription factor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NF-kB Activation Inhibitor II, JSH-23 [sigmaaldrich.com]

- 5. 865798-15-8|this compound|BLD Pharm [bldpharm.com]

- 6. 1260672-33-0 | Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | Bromides | Ambeed.com [ambeed.com]

- 7. 864076-05-1|Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate|BLD Pharm [bldpharm.com]

- 8. Ethyl 2-amino-1-methyl-1h-imidazole-5-carboxylate for sale | Sigma-Aldrich [sigmaaldrich.com]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. raybiotech.com [raybiotech.com]

- 13. cusabio.com [cusabio.com]

- 14. A Selective Nuclear Factor-κB Inhibitor, JSH-23, Exhibits Antidepressant-like Effects and Reduces Brain Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JSH 23, NFkappaB transcriptional activity inhibitor (CAS 749886-87-1) | Abcam [abcam.com]

- 16. caymanchem.com [caymanchem.com]

- 17. JSH-23 targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 19. nacalai.com [nacalai.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. NF-κB Activation Inhibitor II, JSH-23 SDS - Download & Subscribe for Updates [sdsmanager.com]

"reactivity of 5-bromo-1-methyl-imidazole esters"

An In-Depth Technical Guide to the Reactivity and Application of 5-Bromo-1-Methyl-Imidazole Esters

Abstract

The imidazole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules.[1] Among the vast array of functionalized imidazoles, 5-bromo-1-methyl-imidazole esters stand out as exceptionally versatile and strategic intermediates in drug discovery and fine chemical synthesis. The presence of a bromine atom at the C-5 position provides a highly reliable reactive handle for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, while the N-1 methyl group precludes undesired side reactions, ensuring regiochemical integrity. This guide provides an in-depth exploration of the reactivity of these pivotal building blocks, focusing on the mechanistic principles, practical experimental protocols, and strategic applications that empower researchers in the pharmaceutical and chemical sciences.

Introduction: The Strategic Importance of 5-Bromo-1-Methyl-Imidazole Esters

The imidazole ring is a privileged heterocyclic motif due to its unique electronic properties, its ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with biological targets such as enzymes and receptors.[2][3] Consequently, the development of synthetic methodologies to functionalize the imidazole core is of paramount importance.

5-Bromo-1-methyl-imidazole esters serve as ideal substrates for this purpose. The rationale for their widespread use is threefold:

-

The N-1 Methyl Group: This modification protects the nitrogen from participating in reactions, thereby directing functionalization to other positions on the ring and simplifying the product landscape.

-

The C-5 Bromo Substituent: The bromine atom is an excellent leaving group, particularly in palladium-catalyzed cross-coupling reactions, making the C-5 position a prime site for introducing molecular diversity.[4]

-

The Ester Moiety: The position and nature of the ester (e.g., at C-2 or C-4) can be tailored. It acts as an electron-withdrawing group, influencing the ring's electronic properties, and can be a key pharmacophoric feature or a precursor for further chemical elaboration.

This guide will dissect the core reactivity of these intermediates, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing researchers with the foundational knowledge to leverage these powerful synthetic tools.

Synthesis of the Core Scaffold

Before exploring its reactivity, it is crucial to understand the primary synthetic route to the 5-bromo-1-methyl-imidazole ester scaffold. The most direct and common approach is the regioselective electrophilic bromination of the corresponding 1-methyl-imidazole ester. The electron-donating nature of the N-1 methyl group preferentially activates the C-5 position for electrophilic attack.[4]

Workflow: Synthesis via Electrophilic Bromination

Caption: General workflow for the synthesis of 5-bromo-1-methyl-imidazole esters.

Protocol 1: General Procedure for Bromination

-

Dissolve the 1-methyl-imidazole ester starting material (1.0 eq) in a suitable solvent such as glacial acetic acid.[4]

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of molecular bromine (1.0-1.2 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Carefully quench the reaction by pouring it into an ice-cold aqueous solution of sodium bicarbonate or sodium sulfite.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the pure 5-bromo-1-methyl-imidazole ester.

The Workhorse of Functionalization: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C-5 position is an ideal handle for a host of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with exceptional efficiency and selectivity. These transformations all proceed through a common catalytic cycle.

The General Palladium Catalytic Cycle

References

The Versatile Scaffold: A Technical Guide to Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Substituted Imidazole

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with biological targets make it a privileged scaffold in drug design.[1][3] Within this esteemed class of heterocycles, Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate emerges as a particularly valuable and versatile building block.

This guide provides a comprehensive technical overview of this compound, delving into its synthesis, chemical reactivity, and strategic applications. The presence of three distinct functional handles—an ester, a methyl-substituted nitrogen, and a reactive bromine atom—provides a rich platform for molecular elaboration, enabling chemists to explore diverse chemical space in the quest for novel therapeutic agents. This document will serve as a practical resource for scientists aiming to leverage the unique attributes of this scaffold in their research and development endeavors.

Physicochemical Properties and Identification

A clear understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. This compound is a stable, crystalline solid under standard conditions, amenable to a wide range of synthetic transformations.

| Property | Value | Source |

| IUPAC Name | ethyl 5-bromo-1-methylimidazole-2-carboxylate | [4] |

| CAS Number | 865798-15-8 | [5] |

| Molecular Formula | C₇H₉BrN₂O₂ | [4][5] |

| Molecular Weight | 233.06 g/mol | [4][5] |

| Canonical SMILES | CCOC(=O)C1=NC=C(N1C)Br | [4] |

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound is not commonly detailed as a one-pot reaction but is readily achievable through a logical, multi-step sequence. A plausible and efficient approach involves the initial construction of the methylated imidazole ester core, followed by a regioselective bromination.

Proposed Synthetic Pathway

A robust strategy begins with the synthesis of the non-brominated precursor, ethyl 1-methyl-1H-imidazole-2-carboxylate, which can then be selectively brominated at the C5 position.

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Methodology (Illustrative Protocol)

Step 1 & 2: Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate [6]

While various methods exist for imidazole synthesis, a common route involves the formation of ethyl 1H-imidazole-2-carboxylate from imidazole itself, followed by N-methylation.[7][8]

-

Carboxylation & Esterification: Imidazole can be carboxylated at the C2 position using carbon dioxide in the presence of a strong base, followed by in-situ esterification with an ethylating agent like iodoethane.[7]

-

N-Methylation: The resulting ethyl 1H-imidazole-2-carboxylate is then N-methylated. To a solution of the ester in a suitable solvent like DMF or acetonitrile, a base such as potassium carbonate is added, followed by a methylating agent (e.g., methyl iodide or dimethyl sulfate). The reaction is typically stirred at room temperature until completion, monitored by TLC. Work-up involves filtration, solvent removal, and purification by column chromatography.

Step 3: Bromination of the Imidazole Core

The final step is the regioselective bromination at the C5 position, which is electronically activated for electrophilic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ease of handling and high selectivity compared to elemental bromine.[9][10]

-

Reaction Setup: Dissolve Ethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or carbon tetrachloride in a round-bottom flask protected from light.

-

Reagent Addition: Add N-Bromosuccinimide (1.0 - 1.1 eq) portion-wise to the solution at 0 °C or room temperature. The reaction is often initiated with a radical initiator like AIBN or simply by gentle heating or photolysis, although the polar mechanism can also operate depending on the conditions.[10]

-

Monitoring and Work-up: Stir the reaction mixture for several hours, monitoring its progress by TLC or LC-MS. Upon completion, the succinimide byproduct can be filtered off. The filtrate is then washed with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a standard aqueous work-up.

-

Purification: The crude product is dried over anhydrous sodium sulfate, the solvent is removed under reduced pressure, and the final compound is purified by column chromatography on silica gel or recrystallization to yield the pure this compound.

Chemical Reactivity and Derivatization: A Hub for Molecular Diversity

The true synthetic utility of this compound lies in the strategic reactivity of its C5-bromo substituent. This position is primed for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-heteroatom bond formation in modern drug discovery.[11]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Preliminary Antibacterial Evaluation of A 2,4,5-Tri(hetero)arylimidazole Derivative | MDPI [mdpi.com]

- 4. This compound | C7H9BrN2O2 | CID 58861475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemuniverse.com [chemuniverse.com]

- 6. ethyl 1-methyl-1H-imidazole-2-carboxylate | C7H10N2O2 | CID 4261883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Discovery and History of Bromo-Substituted Imidazoles: From Serendipitous Discovery to Strategic Synthetic Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry and materials science.[1][2] The strategic introduction of bromine atoms onto this privileged scaffold dramatically expands its synthetic utility, providing a versatile handle for the construction of complex molecular architectures with diverse biological activities. This in-depth technical guide traces the historical arc of bromo-substituted imidazoles, from the foundational discoveries in imidazole chemistry to the development of sophisticated bromination methodologies and their subsequent application in modern drug discovery and materials science. We will explore the causal factors driving experimental choices in their synthesis and provide detailed protocols for key transformations, offering a comprehensive resource for researchers in the field.

The Dawn of Imidazole Chemistry: A Foundation for Halogenation

The story of bromo-substituted imidazoles is intrinsically linked to the discovery and synthesis of the parent imidazole ring itself. In 1858, German chemist Heinrich Debus first reported the synthesis of imidazole, which he initially named "glyoxaline," by reacting glyoxal and formaldehyde with ammonia.[1][3][4][5] This reaction, though providing modest yields, laid the groundwork for future explorations into imidazole chemistry.

Independently, in 1882, the Polish chemist Bronisław Leonard Radziszewski developed a more general method for synthesizing 2,4,5-trisubstituted imidazoles by condensing a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[6][7][8][9] This multi-component reaction, now known as the Debus-Radziszewski imidazole synthesis, proved to be a robust and versatile method for accessing a wide range of imidazole derivatives.[6][7][8][10] The elegance of this reaction lies in its atom economy, where all the atoms from the starting materials are incorporated into the final product.[7]

Several other seminal methods for constructing the imidazole core were subsequently developed, including the Wallach synthesis, which utilizes phosphorus oxychloride and N,N'-disubstituted oxamides to produce chloroimidazoles.[2][11][12] These early synthetic endeavors, while not directly focused on bromination, were crucial in establishing a fundamental understanding of imidazole reactivity and providing the necessary precursors for subsequent halogenation studies.

The Advent of Bromination: Unlocking New Synthetic Avenues

With a foundational understanding of the imidazole ring's synthesis, chemists began to explore its reactivity, particularly its susceptibility to electrophilic substitution. The electron-rich nature of the imidazole ring makes it reactive towards electrophiles, and halogenation, specifically bromination, emerged as a key transformation.[13][14]

Electrophilic Bromination: A Direct Approach

The direct bromination of the imidazole nucleus is a facile process, often proceeding readily in aqueous or organic solvents.[13] However, the high reactivity of the imidazole ring can lead to the formation of polybrominated products. For instance, the reaction of imidazole with excess bromine typically yields 2,4,5-tribromoimidazole.[14][15]

To achieve selective monobromination, milder brominating agents and controlled reaction conditions are necessary. N-Bromosuccinimide (NBS) has proven to be an effective reagent for the regioselective bromination of imidazoles.[16] The regioselectivity of the bromination is influenced by the substituents already present on the imidazole ring.

Protocol 1: Regioselective Synthesis of 2-Bromoimidazoles using NBS

This protocol describes a general procedure for the regioselective bromination of 1-substituted imidazoles at the C-2 position. The rationale for using NBS is to provide a controlled source of electrophilic bromine, minimizing over-bromination. The choice of a polar aprotic solvent like DMF facilitates the reaction by solubilizing the reactants and stabilizing charged intermediates.

Materials:

-

1-Substituted imidazole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Saturated aqueous sodium thiosulfate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve the 1-substituted imidazole (1.0 eq) in DMF in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add NBS (1.05 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C. The rationale for portion-wise addition is to control the reaction exotherm and prevent localized high concentrations of the brominating agent.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extract the product with ethyl acetate (3 x 50 mL). The use of a separatory funnel is crucial for efficient phase separation.

-

Wash the combined organic layers with brine to remove any remaining aqueous impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-1-substituted imidazole.

Expected Outcome: The desired 2-bromo-1-substituted imidazole should be obtained in good to excellent yields, depending on the nature of the substituent on the imidazole nitrogen.

Synthesis of Specific Bromo-Isomers: A Tale of Regiocontrol

The synthesis of specific bromo-imidazole isomers, such as 2-bromo-, 4-bromo-, and 5-bromoimidazoles, often requires tailored synthetic strategies to achieve the desired regioselectivity.

-

2-Bromoimidazoles: As described in the protocol above, direct bromination of N-protected imidazoles often favors substitution at the C-2 position.[17][18]

-

4(5)-Bromoimidazoles: Due to tautomerism in N-unsubstituted imidazoles, bromination often yields a mixture of 4-bromo- and 5-bromoimidazoles. The synthesis of a specific isomer often involves a multi-step sequence, such as the selective debromination of a polybrominated precursor. For example, 4-bromo-1H-imidazole can be synthesized by the reduction of 2,4,5-tribromoimidazole with sodium sulfite.[19]

Protocol 2: Synthesis of 4-Bromo-1H-imidazole via Debromination

This protocol outlines the synthesis of 4-bromo-1H-imidazole from the readily available 2,4,5-tribromoimidazole. The key to this transformation is the selective removal of the bromine atoms at the 2 and 5 positions while retaining the bromine at the 4-position. Sodium sulfite acts as a mild reducing agent in an aqueous medium.

Materials:

-

2,4,5-Tribromoimidazole

-

Sodium sulfite

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,4,5-tribromoimidazole (1.0 eq), sodium sulfite (5.0 eq), and water.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6 hours. The elevated temperature is necessary to drive the debromination reaction.

-

After cooling to room temperature, extract the aqueous mixture with ethyl acetate (3 x Vaq).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-bromo-1H-imidazole.

-

Purify the product by recrystallization or column chromatography.

Expected Outcome: This procedure should provide 4-bromo-1H-imidazole in high yield.[19]

Bromo-Substituted Imidazoles: Versatile Building Blocks in Modern Synthesis

The true value of bromo-substituted imidazoles lies in their role as versatile intermediates in organic synthesis. The carbon-bromine bond serves as a synthetic handle for a wide array of transformations, most notably transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Bromo-substituted imidazoles are excellent substrates for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a diverse range of substituents onto the imidazole core, enabling the construction of complex molecules with tailored properties.

The choice of catalyst, ligand, base, and solvent is critical for the success of these transformations and is often dependent on the specific bromo-imidazole isomer and the coupling partner.

Table 1: Common Cross-Coupling Reactions of Bromo-Substituted Imidazoles

| Cross-Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron Reagents (e.g., boronic acids, boronate esters) | Pd(PPh3)4, PdCl2(dppf) | C-C (Aryl, Heteroaryl, Alkyl) |

| Heck | Alkenes | Pd(OAc)2, P(o-tol)3 | C-C (Alkenyl) |

| Sonogashira | Terminal Alkynes | PdCl2(PPh3)2, CuI | C-C (Alkynyl) |

| Buchwald-Hartwig Amination | Amines | Pd2(dba)3, Xantphos | C-N |

Nucleophilic Aromatic Substitution: An Alternative Pathway

In cases where the imidazole ring is activated by strong electron-withdrawing groups, such as a nitro group, the bromine atom can be displaced via a nucleophilic aromatic substitution (SNAr) mechanism.[20][21][22] This provides an alternative route for the introduction of nucleophiles onto the imidazole ring.

Diagram 1: General Workflow for the Functionalization of Bromo-Substituted Imidazoles

Caption: Synthetic pathways for the elaboration of bromo-substituted imidazoles.

Applications in Drug Discovery and Materials Science

The synthetic versatility of bromo-substituted imidazoles has made them invaluable building blocks in the development of new pharmaceuticals and advanced materials.

Medicinal Chemistry: A Privileged Scaffold for Bioactive Molecules

The imidazole ring is a common motif in many biologically active compounds, including the amino acid histidine and the neurotransmitter histamine.[1][11] Bromo-substituted imidazoles serve as key intermediates in the synthesis of a wide range of therapeutic agents, including antifungal, antibacterial, anticancer, and antiviral drugs.[23][24][25] The bromine atom allows for the systematic modification of the imidazole core to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

For example, 4-bromo-1H-imidazole is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Similarly, bromo-nitroimidazoles are important precursors for the development of new antimicrobial and anticancer agents.[15][26][27]

Diagram 2: Role of Bromo-Imidazoles in Drug Discovery

Caption: The iterative cycle of drug discovery enabled by bromo-imidazoles.

Materials Science: Building Blocks for Functional Materials

Beyond pharmaceuticals, brominated imidazoles are finding increasing use in materials science. They serve as precursors for the synthesis of organic semiconductors, organic light-emitting diodes (OLEDs), and conductive polymers. The bromine substituent can be used to tune the electronic properties, solubility, and intermolecular interactions of the resulting materials, thereby influencing their performance in various electronic devices.

Conclusion

The journey of bromo-substituted imidazoles from their conceptual origins in classical imidazole synthesis to their current status as indispensable tools in modern chemistry is a testament to the enduring power of synthetic innovation. The ability to strategically introduce and manipulate the carbon-bromine bond on the imidazole scaffold has unlocked a vast chemical space, enabling the creation of novel molecules with profound impacts on human health and technology. As our understanding of chemical reactivity continues to evolve, we can anticipate that bromo-substituted imidazoles will remain at the forefront of scientific discovery, providing the building blocks for the next generation of medicines and materials.

References

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. researchgate.net [researchgate.net]

- 4. Imidazole - Wikipedia [en.wikipedia.org]

- 5. tsijournals.com [tsijournals.com]

- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 7. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives | MDPI [mdpi.com]

- 8. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 9. scribd.com [scribd.com]

- 10. scribd.com [scribd.com]

- 11. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 12. Studies on Wallach's imidazole synthesis | Scilit [scilit.com]

- 13. Unit 4 imidazole | PDF [slideshare.net]

- 14. chemistry-online.com [chemistry-online.com]

- 15. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. chembk.com [chembk.com]

- 18. researchgate.net [researchgate.net]

- 19. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 23. ijprajournal.com [ijprajournal.com]

- 24. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. eijbps.com [eijbps.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is a substituted imidazole derivative of significant interest in medicinal chemistry and drug discovery. The imidazole scaffold is a cornerstone in the development of therapeutic agents due to its versatile binding properties and presence in numerous biologically active molecules. This guide provides a comprehensive overview of the physicochemical characteristics of this compound, offering a blend of theoretical data and practical, field-proven methodologies for its empirical characterization. Understanding these properties is paramount for its application in synthesis, formulation, and as a precursor in the development of novel pharmaceutical compounds.

Molecular and Chemical Identity

A foundational aspect of any chemical entity is its precise identification and structural representation. This compound is defined by the following key identifiers:

| Identifier | Value | Source |

| IUPAC Name | This compound | [PubChem] |

| CAS Number | 865798-15-8 | [ChemUniverse][1] |

| Molecular Formula | C₇H₉BrN₂O₂ | [PubChem] |

| Molecular Weight | 233.06 g/mol | [PubChem] |

| Canonical SMILES | CCOC(=O)C1=NC=C(N1C)Br | [PubChem] |

| InChI Key | NRQBXTSPABSYFV-UHFFFAOYSA-N | [PubChem] |

The structural formula of this compound is depicted below:

Caption: Chemical structure of this compound.

Computed Physicochemical Properties

| Property | Computed Value | Source |

| XLogP3 | 1.6 | [PubChem][2] |

| Hydrogen Bond Donors | 0 | [PubChem][2] |

| Hydrogen Bond Acceptors | 3 | [PubChem][2] |

| Rotatable Bond Count | 2 | [PubChem][2] |

| Topological Polar Surface Area | 44.1 Ų | [PubChem][2] |

| Monoisotopic Mass | 231.98474 Da | [PubChem][2] |

Synthesis and Purification

The synthesis of substituted imidazole carboxylates can be achieved through various established routes. A common and effective method involves the cyclization of appropriate precursors. While a specific synthesis protocol for this compound is not detailed in readily available literature, a plausible synthetic pathway can be inferred from the synthesis of analogous compounds.

A generalized synthetic approach is outlined below:

Caption: Generalized synthetic workflow for substituted imidazole carboxylates.

Experimental Characterization: Protocols and Insights

The following sections detail the experimental methodologies for determining the key physicochemical properties of this compound.

Melting Point

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range suggests high purity.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind the crystalline solid into a fine powder.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a rate of 10-15 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility Profile

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.

Experimental Protocol: Qualitative and Quantitative Solubility Determination

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Qualitative Assessment: To approximately 1 mL of each solvent in a separate vial, add a few milligrams of the compound. Observe for dissolution at room temperature with agitation. Classify as soluble, partially soluble, or insoluble.

-

Quantitative Assessment (Isothermal Shake-Flask Method):

-

Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.

-

Determine the concentration of the dissolved compound using a calibrated analytical technique such as HPLC-UV.

-

Lipophilicity: Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4). Saturate the n-octanol with the aqueous phase and vice versa.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

-

Partitioning: In a separatory funnel, combine a known volume of the n-octanol and the compound's aqueous solution. Shake vigorously for a set period to allow for partitioning.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Acidity/Basicity: pKa Determination

The pKa value(s) indicate the extent of ionization of a compound at a given pH. The imidazole ring has a basic nitrogen atom that can be protonated.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., water or a water-co-solvent mixture).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the N-methyl group, the ethyl protons of the ester group, and the lone proton on the imidazole ring. The chemical shifts and coupling patterns will be characteristic of their chemical environment.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the imidazole ring, and the carbons of the methyl and ethyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

-

C=O stretching of the ester group (typically around 1700-1730 cm⁻¹).

-

C=N and C=C stretching vibrations of the imidazole ring.

-

C-H stretching and bending vibrations of the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (233.06 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical compounds.

Illustrative HPLC Method

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Commercial suppliers often report purities of ≥95%.[1]

Handling, Storage, and Safety

Based on available safety data sheets for similar compounds, this compound should be handled with care.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Hazards: May cause skin and eye irritation. Avoid inhalation of dust or vapors.

Conclusion